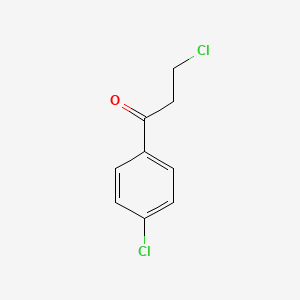
3,4'-Dichloropropiophenone
Übersicht
Beschreibung
3,4'-Dichloropropiophenone (DCLBP) is a dichlorinated benzophenone derivative, which is a compound of interest in various spectroscopic and chemical studies. The presence of chlorine atoms on the benzene ring influences its physical, chemical, and spectroscopic properties, making it a subject of research in the field of organic chemistry.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 3,4'-Dichloropropiophenone, such compounds are typically synthesized through acylation reactions involving the corresponding benzene derivatives and acyl chlorides or through Friedel-Crafts acylation reactions. The synthesis process would be designed to introduce the propiophenone group to the benzene ring at the desired positions.
Molecular Structure Analysis
The molecular structure of DCLBP has been studied using Density Functional Theory (DFT) and is characterized by the vibrational frequencies obtained from FT-IR and Raman spectral data. The structure and behavior of the molecule have been evaluated using the B3LYP method with a 6-311+G(d,p) basis set, which provides insights into the molecular vibrations and the distribution of potential energy within the molecule .
Chemical Reactions Analysis
DCLBP's reactivity can be inferred from studies on similar chlorinated compounds. For instance, the adduct formation with 3-methylpyridine and 2,6-dichloro-4-nitrophenol involves a short N...H...O hydrogen bridge, indicating a propensity for DCLBP to engage in hydrogen bonding and potential proton transfer reactions . The electron density-based local reactivity descriptors, such as Fukui functions, have been calculated for DCLBP to determine the chemical selectivity or reactivity sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCLBP have been extensively analyzed. The electric dipole moment (μ) and the first-order hyperpolarizability (β) of the molecule have been computed, which are important for understanding the molecule's non-linear optical properties. The UV-visible absorption spectrum of DCLBP has been recorded to study the electronic transitions within the molecule. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, which is significant for its electronic properties. Additionally, the thermodynamic properties and the molecular electrostatic potential (MEP) have been calculated, providing further insight into the stability and reactivity of DCLBP .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticide Intermediates
- Key Intermediate for Pesticide Synthesis : 3,4'-Dichloropropiophenone is a crucial intermediate in the synthesis of the pesticide Indoxacarb. An improved synthesis method includes its preparation by reacting 3-chloropropionyl chloride with chlorobenzene in an aluminium chloride catalyst. This process is important for industrial-scale production due to its suitability over other methods like column chromatography separation (Jing, 2012).
Environmental and Health Impact Studies
- Study of Phenolic Compounds : While not directly related to 3,4'-Dichloropropiophenone, research has been conducted on various chlorophenols, which are chemically related compounds. These studies involve the investigation of their behavior in different environments and their impact on health. For instance, studies have looked into the adsorption behavior of chlorophenols, indicating their potential environmental and health impacts (Ku & Lee, 2000).
Application in Analytical Methods
- Electrochemical Analysis : Research involving the electrochemical behavior of chlorophenols, which could be related to 3,4'-Dichloropropiophenone, shows potential applications in analytical chemistry. For example, studies on the electro-oxidation of chlorophenols on composite electrodes can inform the development of analytical methods for detecting these compounds in various samples (Pigani et al., 2007).
Chemical Process Optimization
- Synthesis and Copolymerization : The synthesis of novel compounds using phenoxy ring-substituted isopropyl phenylcyanoacrylates, which might be derived from similar compounds like 3,4'-Dichloropropiophenone, shows the compound's potential in chemical process optimization and the creation of new materials with specific properties (Whelpley et al., 2022).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is also advised to avoid dust formation and breathing in vapors, mist, or gas .
Eigenschaften
IUPAC Name |
3-chloro-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJBHFMQODYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192608 | |
| Record name | 3,4'-Dichloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dichloropropiophenone | |
CAS RN |
3946-29-0 | |
| Record name | 3-Chloro-1-(4-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Dichloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003946290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3946-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4'-Dichloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-dichloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4'-DICHLOROPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CZE36L2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)










